molecular formula C9H13F3O3 B1432072 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid CAS No. 1803581-01-2

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid

Cat. No.: B1432072
CAS No.: 1803581-01-2
M. Wt: 226.19 g/mol
InChI Key: MDGHIKUJJNJWBI-UHFFFAOYSA-N
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Description

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid is a chemical compound with the molecular formula C9H13F3O3 and a molecular weight of 226.19 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety through an ether linkage

Safety and Hazards

The safety data for “2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid” is currently unavailable online . For more information, it is recommended to request an SDS or contact the supplier .

Preparation Methods

The synthesis of 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid typically involves the reaction of 1-(trifluoromethyl)cyclohexanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ether, which is subsequently hydrolyzed to yield the desired acetic acid derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with target sites. The ether linkage and acetic acid moiety may also contribute to the compound’s overall activity by influencing its solubility and stability .

Comparison with Similar Compounds

Similar compounds to 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid include:

Properties

IUPAC Name

2-[1-(trifluoromethyl)cyclohexyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O3/c10-9(11,12)8(15-6-7(13)14)4-2-1-3-5-8/h1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGHIKUJJNJWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(F)(F)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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